

Akt inhibitor VIII pharmacokinetics in vivo models

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

[Get Quote](#)

Quantitative Data Summary

The following table consolidates the key biochemical and in vivo data available for **Akt Inhibitor VIII**.

Parameter	Value / Information	Context / Notes
IC50 (Akt1)	58 nM	In vitro kinase assay [1].
IC50 (Akt2)	210 nM	In vitro kinase assay [1].
IC50 (Akt3)	2119 nM	In vitro kinase assay; shows ~36-fold selectivity for Akt1 over Akt3 [1].
In Vivo Formulation	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	Suggested for preparing a 2 mg/mL (3.63 mM) solution for intraperitoneal (i.p.) injection [1].
In Vivo Dosing	50 mg/kg (i.p.)	Dose shown to inhibit basal and IGF-stimulated Akt1/2 phosphorylation in mouse lungs [1].
Cell-Based IC50 (Akt1/2)	305 nM / 2086 nM	Measured in IPKA (C33A) cell-based assays [1].

Detailed Experimental Protocol

This protocol is adapted from a 2025 study that used **Akt Inhibitor VIII** during the manufacturing of CAR T-cells, providing a validated example of its ex vivo application [2].

Title: Protocol for Ex Vivo Treatment of T Cells with **Akt Inhibitor VIII** **Objective:** To enhance the anti-tumor function and persistence of CAR T-cells by modulating the PI3K/AKT signaling pathway during the manufacturing process. **Materials:**

- **Akt Inhibitor VIII** (e.g., CAS 612847-09-3)
 - Anhydrous DMSO (for preparing a high-concentration stock solution)
 - Complete T-cell culture medium
 - Isolation and activation reagents for human T cells (e.g., anti-CD3/CD28 beads)
 - **Procedure:**
 - **Stock Solution Preparation:** Reconstitute **Akt Inhibitor VIII** in DMSO to create a concentrated stock solution (e.g., 10-20 mM). Aliquot and store at -20°C or -80°C.
 - **T Cell Activation:** Isolate and activate human T cells using standard methods (e.g., stimulation with anti-CD3/CD28 beads).
 - **Working Solution Preparation:** On the day of treatment, dilute the DMSO stock into pre-warmed T-cell culture medium to achieve a **final concentration of 0.25 µM**. Ensure the final DMSO concentration is ≤0.1% and use a vehicle control with the same DMSO concentration.
 - **Treatment:** Apply the prepared working solution to the activated T cells.
 - **Incubation:** Treat the cells for the duration of the initial stimulation phase (typically 2-3 days) before proceeding with viral transduction (for CAR T-cells) and further expansion [2].
- Mechanistic Insight:** The treatment increases the expression of genes and proteins associated with memory T cells, which is linked to improved long-term persistence and anti-tumor activity in vivo [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Akt Inhibitor VIII? A1: Akt Inhibitor VIII is a highly specific, allosteric inhibitor that targets the inactive "PH-in" conformation of Akt, preventing its activation. It shows superior selectivity for Akt1 and Akt2 over Akt3 [3] [1].

Q2: The inhibitor is not dissolving properly in my in vivo formulation. What should I do? A2: The recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a common and effective mixture for poorly water-soluble compounds. **Key steps for success:**

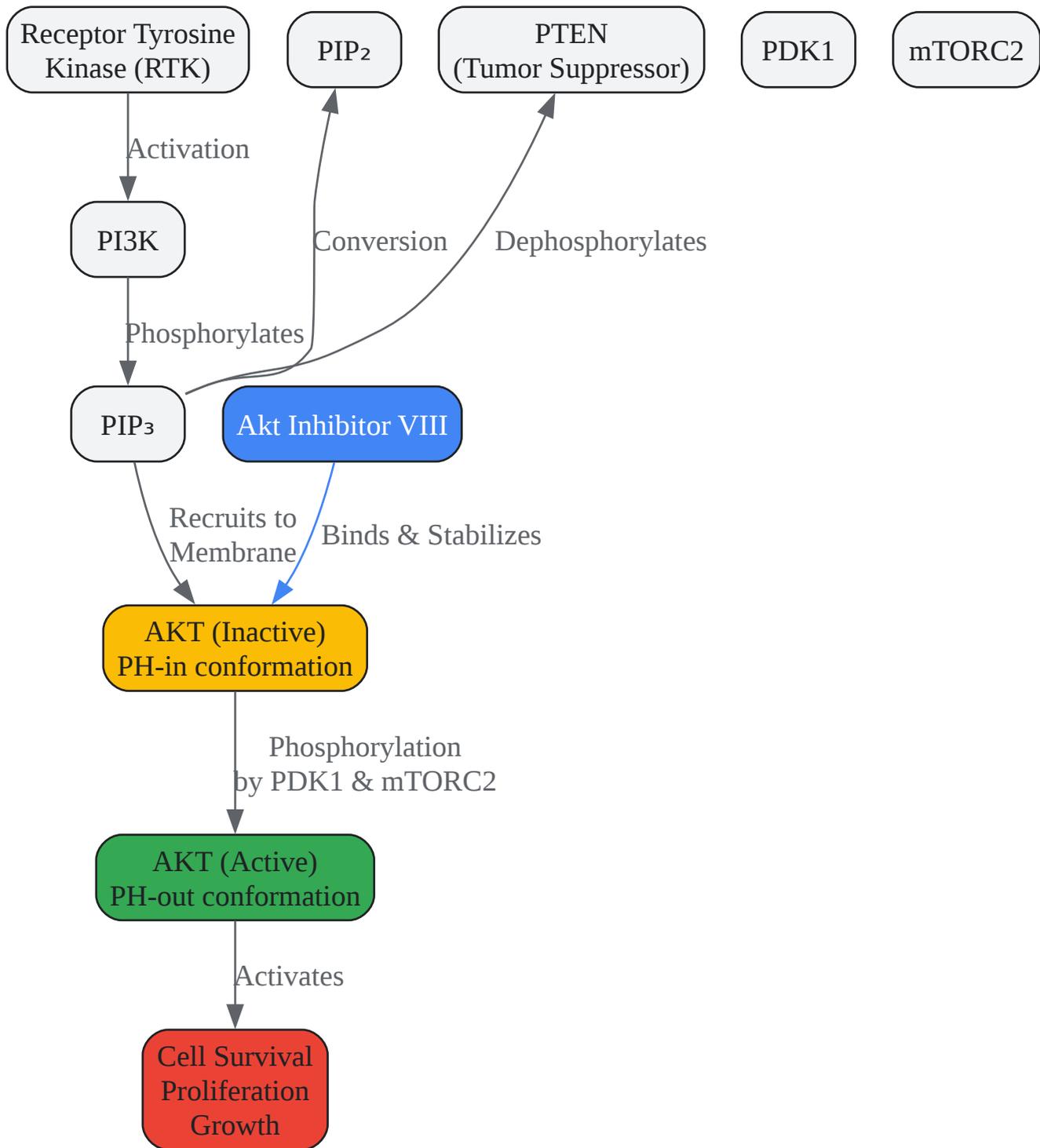
- **Sequential Addition:** Add the solvents in the order listed (DMSO first, then PEG300, Tween 80, and finally saline), ensuring the solution is clear at each step before adding the next solvent.
- **Sonication:** Use brief sonication (in a water bath sonicator) to facilitate dissolution and ensure a homogeneous solution.
- **Heating:** Gentle warming (e.g., to 37°C) may help, but avoid high temperatures that could degrade the compound [1].

Q3: How can I confirm that Akt Inhibitor VIII is working in my animal model? **A3:** The most direct way is to analyze pathway inhibition in target tissues.

- **Biomarker Analysis:** After dosing, collect tissue samples (e.g., tumor, lung). Perform western blot analysis on lysates using antibodies against **phospho-AKT (Ser473)** and total AKT. Successful target engagement is confirmed by a significant reduction in p-AKT levels compared to the vehicle-treated control group, without changes in total AKT [1] [4].

AKT Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the PI3K/AKT pathway and where **Akt Inhibitor VIII** acts.



[Click to download full resolution via product page](#)

Important Technical Notes

- **Pharmacokinetic Data Gap:** The search results do not contain detailed PK parameters for **Akt Inhibitor VIII**, such as half-life, Cmax, AUC, or clearance. For a complete PK/PD study, you may need to establish these parameters in your specific model.
- **Specificity:** While highly selective for Akt1/2, always include appropriate controls to rule out off-target effects in your experimental system.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | Apoptosis | AKT | TargetMol inhibitor VIII Akt [targetmol.com]
2. Capivasertib enhances chimeric antigen receptor T cell activity in... [pubmed.ncbi.nlm.nih.gov]
3. A systematic molecular and pharmacologic evaluation of ... [pmc.ncbi.nlm.nih.gov]
4. Functional Mapping of AKT Signaling and Biomarkers of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Akt inhibitor VIII pharmacokinetics in vivo models]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517762#akt-inhibitor-viii-pharmacokinetics-in-vivo-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com